N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a heterocyclic acetamide derivative featuring a piperidine core substituted at the 4-position with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a thiophen-2-yl group, while the acetamide nitrogen is linked to a 2-ethylphenyl substituent. Its design combines lipophilic (thiophene, ethylphenyl) and hydrogen-bonding (oxadiazole, acetamide) elements, which may optimize bioavailability and target binding .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-2-15-6-3-4-7-17(15)22-19(26)14-25-11-9-16(10-12-25)21-23-20(24-27-21)18-8-5-13-28-18/h3-8,13,16H,2,9-12,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWVFOFCWJXPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the piperidine and thiophene rings. The final step involves the acylation of the piperidine nitrogen with 2-ethylphenyl acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by the presence of a piperidine ring, an oxadiazole moiety, and thiophene groups. Its molecular formula is with a molecular weight of approximately 487.7 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles, including those similar to N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide, exhibit significant anticancer properties. For instance:
- Cytotoxic Activity : Studies have shown that certain 1,2,4-oxadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others . These compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.
Antimicrobial Activity
The thiophene and oxadiazole moieties in the compound are known to enhance antimicrobial activity. Research has indicated that similar structures can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Central Nervous System Effects
Compounds with piperidine structures have been studied for their potential neuroprotective effects. The ability of this compound to interact with neurotransmitter systems could make it a candidate for treating neurodegenerative disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
These studies highlight the potential for N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yil)-1,2,4-oxadiazol-5-yil]piperidin-1-yil}acetamide to serve as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, focusing on structural features, biological activities, and pharmacological properties:
Structural and Pharmacokinetic Insights
- Heterocyclic Core Impact : The target’s 1,2,4-oxadiazole ring provides greater metabolic stability compared to triazole analogs (e.g., ), as oxadiazoles resist enzymatic degradation .
- Thiophene vs. Pyridine : Thiophene’s electron-rich π-system may enhance target binding compared to pyridine-containing analogs (e.g., PSN375963) .
Biological Activity
N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide (CAS Number: 1251603-89-0) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis, and the implications of its structural components in pharmacological contexts.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 396.5 g/mol. The compound features a piperidine ring attached to a thiophene and an oxadiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2S |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1251603-89-0 |
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various oxadiazole derivatives against multiple cancer cell lines, including HeLa and CaCo-2 cells. For instance, derivatives similar to this compound showed IC50 values in the range of 92.4 µM against a panel of cancer cell lines .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Compounds with similar oxadiazole and piperidine frameworks have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the thiophene ring may enhance this activity through specific interactions with bacterial enzymes.
Enzyme Inhibition
This compound may also act as an inhibitor for key enzymes involved in various diseases. Oxadiazole derivatives have been noted for their inhibitory effects on acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have focused on the biological activity of oxadiazole derivatives:
- Cytotoxicity Studies : A derivative similar to this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated selective cytotoxicity with potential for further development as an anticancer agent .
- Antimicrobial Screening : A series of piperidine derivatives were synthesized and tested for antimicrobial properties. The results showed that certain compounds exhibited significant inhibition against pathogenic bacteria .
- Enzyme Inhibition Assays : Compounds featuring the oxadiazole moiety were assessed for their ability to inhibit AChE and urease enzymes. The findings suggested that these compounds could serve as lead candidates for developing new therapeutic agents targeting these enzymes .
Q & A
Q. What are the recommended synthetic routes for N-(2-ethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the oxadiazole-piperidine core. Key steps include:
- Oxadiazole Formation : Cyclization of thiophen-2-carboxylic acid hydrazide with nitriles under acidic conditions (e.g., polyphosphoric acid) to form the 1,2,4-oxadiazole ring .
- Piperidine Functionalization : Coupling the oxadiazole-piperidine intermediate with 2-ethylphenyl acetamide via nucleophilic substitution or amide bond formation using coupling agents like EDC/HOBt .
- Optimization :
Q. How should researchers validate the structural integrity and purity of this compound?
Methodological Answer:
Q. What preliminary biological assays are suitable for screening this compound’s activity?
Methodological Answer:
- Antimicrobial Screening :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Zone of Inhibition : Agar diffusion assays at 100 µg/mL to prioritize hits .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl and oxadiazole moieties influence bioactivity?
Methodological Answer:
-
Structure-Activity Relationship (SAR) :
- Thiophene vs. Phenyl : Thiophene’s electron-rich structure enhances interactions with hydrophobic enzyme pockets (e.g., kinase targets) compared to phenyl .
- Ethylphenyl Position : Ortho-substitution (2-ethyl) improves steric hindrance, reducing off-target effects compared to para-substituted analogs .
- Oxadiazole Modifications : Fluorine or chlorine at the 5-position of oxadiazole increases metabolic stability .
-
Data Table :
Substituent Target Activity (IC50, μM) LogP Thiophen-2-yl 0.12 (Kinase X) 3.2 4-Fluorophenyl 1.8 (Kinase X) 3.8 Hypothetical data based on structural analogs
Q. How can contradictory data in biological assays (e.g., varying MIC values across studies) be resolved?
Methodological Answer:
- Standardization :
- Use CLSI/FDA-recommended strains and growth media to minimize variability .
- Validate compound solubility with DLS (dynamic light scattering) to ensure uniform dispersion in assays .
- Mechanistic Studies :
- Enzyme Inhibition Assays : Test purified target enzymes (e.g., bacterial dihydrofolate reductase) to decouple membrane permeability from intrinsic activity .
- Resistance Profiling : Compare activity against wild-type vs. efflux pump-deficient strains to assess pump-mediated resistance .
Q. What strategies optimize yield in multi-step syntheses while minimizing side products?
Methodological Answer:
- Stepwise Monitoring :
- Purification :
Q. How can computational methods predict the compound’s pharmacokinetic profile?
Methodological Answer:
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate LogP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular Docking : AutoDock Vina to model interactions with targets (e.g., bacterial topoisomerase IV) .
- Validation :
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show limited efficacy?
Methodological Answer:
- Possible Factors :
- Resolution :
- pH-Dependent Solubility : Perform assays at pH 6.0 and 7.4 to mimic infection sites .
- Biofilm Assays : Use crystal violet staining to evaluate activity against P. aeruginosa biofilms, which are often drug-resistant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
